N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide
CAS No.: 1421509-69-4
Cat. No.: VC11884961
Molecular Formula: C14H17N7OS
Molecular Weight: 331.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421509-69-4 |
|---|---|
| Molecular Formula | C14H17N7OS |
| Molecular Weight | 331.40 g/mol |
| IUPAC Name | N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-1-methyltriazole-4-carboxamide |
| Standard InChI | InChI=1S/C14H17N7OS/c1-9-6-10(2)21(18-9)14-16-11(8-23-14)4-5-15-13(22)12-7-20(3)19-17-12/h6-8H,4-5H2,1-3H3,(H,15,22) |
| Standard InChI Key | YOTMLAVCGSQRPP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CN(N=N3)C)C |
| Canonical SMILES | CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CN(N=N3)C)C |
Introduction
Overview of the Compound
N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex heterocyclic compound. It contains:
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A pyrazole ring (3,5-dimethyl-substituted), known for its stability and bioactivity.
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A thiazole ring, often associated with antimicrobial and anti-inflammatory properties.
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A triazole ring, frequently used in pharmaceutical chemistry for antifungal and anticancer agents.
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A carboxamide group, which enhances solubility and binding affinity in drug design.
The combination of these functional groups suggests the compound may have potential biological or pharmacological activity.
Potential Applications
Compounds with similar structural motifs are often explored for:
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Antimicrobial Activity: Pyrazole and thiazole derivatives are widely studied for their antibacterial and antifungal properties.
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Anticancer Agents: Triazoles are common in anticancer research due to their ability to inhibit specific enzymes or pathways in cancer cells.
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Anti-inflammatory Properties: The presence of heterocyclic rings can enhance interaction with inflammatory mediators.
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Drug Development: The combination of multiple bioactive moieties makes this compound a candidate for further optimization in medicinal chemistry.
Molecular Weight and Formula
The molecular weight and formula were not explicitly provided but can be estimated based on the described structure.
Research Directions
To fully understand the compound's properties, the following studies are recommended:
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Synthesis and Characterization:
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Use methods like NMR (nuclear magnetic resonance), LC-MS (liquid chromatography-mass spectrometry), and IR spectroscopy to confirm structure.
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Biological Activity Testing:
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Screen for antimicrobial, anticancer, or anti-inflammatory properties.
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Perform molecular docking studies to predict target interactions.
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Pharmacokinetics:
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Study solubility, stability, and metabolism to assess drug-likeness.
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Toxicity Studies:
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Evaluate cytotoxicity on normal versus cancerous cells.
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Examples of Similar Compounds
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